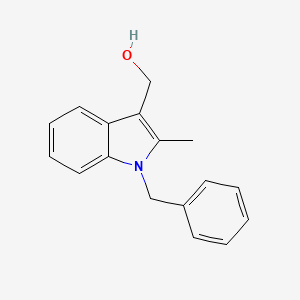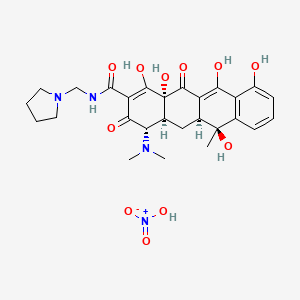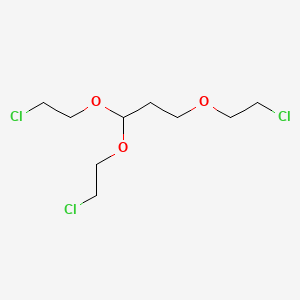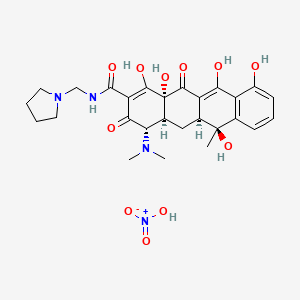
Butyl tridecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl tridecanoate, also known as tridecanoic acid butyl ester, is an organic compound with the molecular formula C₁₇H₃₄O₂. It is an ester formed from tridecanoic acid and butanol. This compound is primarily used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyl tridecanoate can be synthesized through the esterification of tridecanoic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using advanced techniques such as reactive distillation or membrane reactors. These methods enhance the efficiency and yield of the esterification process, making it more economically viable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl tridecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to tridecanoic acid and butanol in the presence of a strong acid or base.
Transesterification: It can react with other alcohols to form different esters.
Oxidation: Under specific conditions, this compound can undergo oxidation to form various oxidation products.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Hydrolysis: Tridecanoic acid and butanol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Various oxidation products, which depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Butyl tridecanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving lipid metabolism and enzymatic reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants.
Wirkmechanismus
The mechanism of action of butyl tridecanoate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can be hydrolyzed by esterases to release tridecanoic acid and butanol, which can then participate in metabolic pathways. The ester itself may also interact with lipid membranes, affecting their fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl acetate: Another ester with similar applications but different chemical properties.
Butyl laurate: An ester with a shorter carbon chain, leading to different physical and chemical properties.
Butyl myristate: An ester with a longer carbon chain, affecting its solubility and reactivity.
Uniqueness
Butyl tridecanoate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. This makes it suitable for specialized applications where other esters may not be as effective.
Eigenschaften
CAS-Nummer |
28267-31-4 |
|---|---|
Molekularformel |
C17H34O2 |
Molekulargewicht |
270.5 g/mol |
IUPAC-Name |
butyl tridecanoate |
InChI |
InChI=1S/C17H34O2/c1-3-5-7-8-9-10-11-12-13-14-15-17(18)19-16-6-4-2/h3-16H2,1-2H3 |
InChI-Schlüssel |
HKXBPYQGPDKLHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


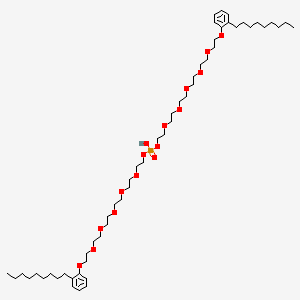
![Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-](/img/structure/B13778650.png)
![N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide](/img/structure/B13778657.png)
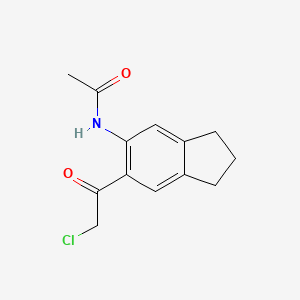
![5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one](/img/structure/B13778661.png)

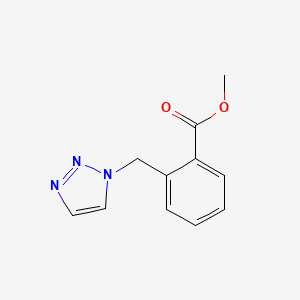
![1,1'-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B13778685.png)
